2-(4-Biphenyl)ethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

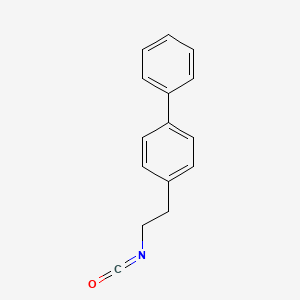

Structure

3D Structure

Properties

IUPAC Name |

1-(2-isocyanatoethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-12-16-11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLXNPZLWAYHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410537 | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-06-3 | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 2-(4-Biphenyl)ethyl isocyanate

An In-depth Technical Guide to 2-(4-Biphenyl)ethyl Isocyanate for Advanced Research Applications

Executive Summary

This compound is a bifunctional organic compound of significant interest to researchers in drug development, chemical biology, and materials science. It features a rigid, hydrophobic biphenyl moiety coupled with a highly reactive isocyanate group via an ethyl linker. This unique structure makes it an invaluable reagent for introducing the biphenyl pharmacophore onto biomolecules, synthesizing complex molecular architectures, and developing novel materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and core applications, with a focus on its utility as a bioconjugation agent. We will delve into detailed experimental protocols, safety considerations, and advanced strategies to harness its reactivity in complex chemical and biological systems.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the chemical and physical properties summarized below. Its structure is defined by a phenyl group substituted at the para position with another phenyl group, which is in turn connected to an ethyl isocyanate chain.

| Property | Value | Reference(s) |

| CAS Number | 480439-06-3 | ,[1],[2] |

| Molecular Formula | C₁₅H₁₃NO | ,[3],[2] |

| Molecular Weight | 223.27 g/mol | ,[2] |

| Linear Formula | C₆H₅C₆H₄CH₂CH₂NCO | |

| Physical Form | Solid | |

| Density | >1.117 g/mL at 25 °C | ,[4] |

| Refractive Index | n20/D >1.6020 | ,[4] |

| Storage | 2-8°C, under inert atmosphere |

The Chemistry of the Isocyanate Functional Group: A Mechanistic Overview

The utility of this compound is fundamentally derived from the reactivity of the isocyanate (–N=C=O) functional group. This group is characterized by a highly electrophilic central carbon atom, making it susceptible to nucleophilic attack by molecules containing active hydrogen atoms, such as amines, alcohols, thiols, and even water.[5][6]

The general reaction mechanism involves the nucleophile attacking the carbonyl carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. This reactivity is robust and typically proceeds without the need for a catalyst, although the reaction rate can be influenced by solvent, temperature, and the nucleophilicity of the attacking species.

-

Reaction with Amines: Forms substituted ureas. This is the primary reaction used for labeling primary amine groups, such as the side chain of lysine residues in proteins.

-

Reaction with Alcohols: Forms urethanes (carbamates). This is a common reaction in polyurethane chemistry but is also used for blocking or derivatizing hydroxyl groups.[7]

-

Reaction with Water: Leads to an unstable carbamic acid intermediate, which rapidly decomposes to form a primary amine and carbon dioxide gas.[8] The newly formed amine can then react with another isocyanate molecule, ultimately forming a urea linkage. This reaction highlights the critical need for anhydrous conditions when handling isocyanates to avoid unwanted side reactions and reagent decomposition.[8]

Representative Synthesis

While this compound is commercially available, understanding its synthesis is crucial for researchers aiming to create novel derivatives. Traditional methods often involve hazardous reagents like phosgene.[9][10] A more modern and safer laboratory-scale approach involves the oxidation of the corresponding isonitrile, which avoids the use of phosgene gas.[6][7]

Workflow: Synthesis via Isonitrile Oxidation

-

Synthesis of the Precursor Amine: The synthesis would begin with a suitable biphenyl starting material, such as 4-bromo-1,1'-biphenyl. A Heck or Suzuki coupling could be employed to introduce a protected aminoethyl group, or a multi-step synthesis starting from 4-biphenylacetic acid could be performed to yield 2-(4-biphenyl)ethanamine.

-

Formation of the Formamide: The resulting 2-(4-biphenyl)ethanamine is reacted with ethyl formate to produce the corresponding N-(2-(4-biphenyl)ethyl)formamide.

-

Dehydration to the Isonitrile: The formamide is then dehydrated using a reagent such as phosphorus oxychloride (POCl₃) or Burgess reagent to yield 2-(4-biphenyl)ethyl isonitrile.

-

Oxidation to the Isocyanate: The final step is the mild oxidation of the isonitrile to the isocyanate. Reagents such as dimethyl sulfoxide (DMSO) activated by a catalyst like trifluoroacetic anhydride can achieve this transformation efficiently and under relatively safe conditions.[7]

Core Application: Bioconjugation and Drug Development

The primary utility of this compound in a research setting is as a molecular linker or labeling agent. The isocyanate group serves as a reactive "warhead" for covalent modification of biomolecules, while the biphenyl group can impart desirable properties such as hydrophobicity, protein-binding affinity, or serve as a core structural motif for a therapeutic agent.

Detailed Protocol: Covalent Labeling of a Protein

This protocol describes a general procedure for labeling a protein, such as Bovine Serum Albumin (BSA), which contains multiple solvent-accessible lysine residues.

Causality and Experimental Choices:

-

Solvent: A mixture of an aqueous buffer and a polar, aprotic organic solvent (e.g., DMSO or DMF) is used. The buffer maintains the protein's native conformation and pH, while the organic solvent ensures the solubility of the isocyanate reagent.

-

pH: The pH is maintained slightly basic (pH 8.0-8.5). This ensures that the primary amine of the lysine side chain is predominantly in its deprotonated, nucleophilic state, while minimizing the competing hydrolysis of the isocyanate.

-

Stoichiometry: The molar ratio of isocyanate to protein is a critical parameter that controls the degree of labeling. A titration is often necessary to achieve the desired modification level.

-

Temperature: The reaction is typically performed at room temperature or 4°C to maintain protein stability.

Step-by-Step Methodology:

-

Protein Preparation: Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

-

Reaction Setup: In a microcentrifuge tube, add the protein solution. While gently vortexing, add the desired volume of the isocyanate stock solution to achieve the target molar excess (e.g., 10-fold molar excess). The final concentration of DMSO should ideally be kept below 10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle end-over-end mixing.

-

Quenching: Quench any unreacted isocyanate by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of ~50 mM. Incubate for an additional 30 minutes.

-

Purification: Remove the excess, unreacted reagent and byproducts by using a desalting column (e.g., PD-10) or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the label has a distinct chromophore.

Advanced Strategy: On-Demand Isocyanate Generation

A significant challenge in bioconjugation is the inherent trade-off between the reactivity and selectivity of the labeling reagent.[11] The high reactivity of isocyanates makes them prone to rapid hydrolysis in aqueous environments, leading to low labeling efficiency and off-target effects. A cutting-edge strategy to overcome this limitation is the in situ or "on-demand" generation of isocyanates from stable precursors.[11]

This approach utilizes a stable "isocyanate surrogate," such as a hydroxamic acid-pyrrolidine conjugate, which can be selectively activated under specific conditions (e.g., by a sulfonyl fluoride activator) to release the highly reactive isocyanate directly at the target site.[11] This method enhances selectivity, minimizes hydrolytic decomposition, and allows for temporal control over the labeling reaction, making it a powerful tool for complex biological systems.

Analytical and Quality Control Methods

Proper analysis is essential to confirm the identity and purity of this compound and to characterize its reaction products.

| Technique | Purpose |

| FTIR Spectroscopy | Confirms the presence of the characteristic strong isocyanate (–N=C=O) stretching band around 2250-2275 cm⁻¹. Disappearance of this peak indicates complete reaction or decomposition. |

| NMR Spectroscopy (¹H, ¹³C) | Provides structural confirmation of the biphenyl and ethyl moieties. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound and its conjugates. |

| HPLC | Assesses purity and can be used to monitor reaction progress. Often used with derivatization for quantifying isocyanates in complex mixtures.[12][13] |

Protocol: Derivatization for HPLC Analysis To accurately quantify isocyanate concentrations, especially at low levels, a derivatization step is often employed. The isocyanate is reacted with a reagent like 1-(2-methoxyphenyl)piperazine to form a stable urea derivative that can be easily detected by HPLC with a UV detector.[14]

Safety, Handling, and Storage

Isocyanates are hazardous chemicals that require strict safety protocols.[15]

| Hazard Category | Description and Precaution | Reference(s) |

| Inhalation Toxicity | Harmful if inhaled. May cause severe respiratory irritation and sensitization (asthma-like symptoms). All handling must be performed in a certified chemical fume hood.[1][16][17] | |

| Skin/Eye Contact | Causes serious eye irritation and skin irritation. May cause an allergic skin reaction. Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[16][18] | |

| Ingestion | Harmful if swallowed.[1] | |

| Reactivity | Reacts with water, alcohols, and amines.[8][18] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place (2-8°C). |

Spill & Disposal Procedures:

-

Spills: Absorb small spills with an inert material (e.g., vermiculite or sand).[19] Decontaminate the area with a solution containing 5% sodium carbonate and 95% water to neutralize the isocyanate.

-

Disposal: Unwanted material should be neutralized before disposal. Slowly add the isocyanate to a stirred solution of 10% isopropyl alcohol and 1% ammonia in water.[19] Allow to stand for 48 hours before disposing of it in accordance with local regulations. Do not seal the disposal container immediately, as CO₂ evolution can cause pressure buildup.[8]

Conclusion

This compound is a powerful and versatile reagent for researchers engaged in drug discovery and chemical biology. Its well-defined structure, combining a key medicinal chemistry scaffold with a highly reactive covalent handle, enables a wide range of applications from protein labeling to the synthesis of complex molecular probes. While its reactivity demands careful handling and anhydrous conditions, a thorough understanding of its chemical properties and the application of modern strategies like on-demand generation can unlock its full potential for creating novel and impactful scientific tools.

References

-

PubChem. This compound. [Link]

-

Chemical Cloud Database. This compound, 480439-06-3 Spectrum. [Link]

-

BASF. Safety Data Sheet LUPRANATE®5650 ISOCYANATE. [Link]

-

PubChem. 2-Ethylphenyl isocyanate. [Link]

- Google Patents.

-

Meier, M. A. R. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. [Link]

-

ResearchGate. Induced Bioconjugation via On-Demand Isocyanate Formation. [Link]

-

PubMed. Induced Bioconjugation via On-Demand Isocyanate Formation. [Link]

-

Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. [Link]

- Google Patents.

-

U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]

-

National Center for Biotechnology Information. Isocyanate-based multicomponent reactions. [Link]

-

PubChem. Phenethyl isocyanate. [Link]

-

Royal Society of Chemistry. Formation and reactivity of isocyanate (NCO) species on Ag/Al2O3. [Link]

-

Safe Work Australia. Guide to handling isocyanates. [Link]

-

PubChem. 4-Biphenylyl isocyanate. [Link]

-

U.S. Environmental Protection Agency. OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]

-

Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]

-

The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]

-

IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]

-

The Italian Association of Chemical Engineering. Isocyanates as Precursors to Biomedical Polyurethanes. [Link]

-

Journal of the Chilean Chemical Society. REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. [Link]

-

MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

-

Covestro. Aliphatic Diisocyanate Monomers. [Link]

-

ResearchGate. Temperature-programmed reaction of (A) 1000 ppm ethyl isocyanate in 2% O2.... [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [http://www.orgsyn.org/OrganicSyntheses_ HSE.aspx]([Link]_ HSE.aspx)

- Google Patents.

-

PubMed. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemcd.com [chemcd.com]

- 3. PubChemLite - this compound (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound [chemicalbook.com]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aidic.it [aidic.it]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 10. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 11. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 16. chemicals.basf.com [chemicals.basf.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. fishersci.de [fishersci.de]

- 19. actsafe.ca [actsafe.ca]

An In-depth Technical Guide to 2-(4-Biphenyl)ethyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and drug development, progress is often dictated by the precision and versatility of the chemical tools at our disposal. Reagents that serve multiple functions—acting as both a structural building block and a reactive handle—are of immense value. 2-(4-Biphenyl)ethyl isocyanate is one such molecule. It combines the privileged biphenyl scaffold, a cornerstone in many therapeutic agents, with the highly reactive isocyanate group, a versatile linker for forging stable covalent bonds. This guide provides a comprehensive technical overview of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required to effectively harness its potential in their synthetic and therapeutic programs.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application, informing everything from reaction setup to storage and handling. The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 480439-06-3 | |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | |

| Physical Form | Solid | |

| Density | >1.117 g/mL at 25 °C | |

| Refractive Index (n20/D) | >1.6020 | |

| Storage Temperature | 2-8°C, Protect from moisture | |

| SMILES String | O=C=NCCc1ccc(cc1)-c2ccccc2 | |

| InChI Key | MNLXNPZLWAYHNL-UHFFFAOYSA-N |

Synthesis and Characterization

While this compound is commercially available from several suppliers, understanding its synthesis is crucial for specialized applications, such as isotopic labeling, or for projects requiring large-scale production. The most logical and common synthetic route proceeds via the corresponding primary amine, 2-(4-biphenyl)ethylamine.

Synthetic Pathway Overview

The synthesis can be envisioned as a two-stage process: first, the construction of the 2-(4-biphenyl)ethylamine precursor, followed by its conversion to the target isocyanate. A highly effective and widely used method for the latter step is the Curtius rearrangement, which offers mild conditions and avoids the use of hazardous phosgene.

Plausible Synthesis Protocol: Curtius Rearrangement

This protocol describes a robust method for converting a carboxylic acid to an isocyanate. The starting material, 3-(4-biphenyl)propanoic acid, can be synthesized via standard methods or procured commercially.

Step 1: Acyl Azide Formation and In Situ Rearrangement

-

To a stirred solution of 3-(4-biphenyl)propanoic acid (1.0 eq) in anhydrous toluene (approx. 0.1 M), add triethylamine (Et₃N, 1.2 eq).

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the solution at room temperature under an inert atmosphere (N₂ or Ar).

-

After stirring for 30 minutes at room temperature, slowly heat the reaction mixture to reflux (approx. 110 °C). Causality: The heat provides the energy for the concerted rearrangement of the acyl azide to the isocyanate, with the loss of nitrogen gas. This is a key step in the Curtius rearrangement.[2][3]

-

Maintain reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution and by thin-layer chromatography (TLC).

-

Once the reaction is complete, the resulting solution contains the target isocyanate and can be used directly for subsequent reactions or purified.

-

For isolation, carefully cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. Caution: Isocyanates are reactive and sensitive to moisture. All glassware must be scrupulously dried, and anhydrous solvents must be used. The workup should be performed promptly.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic signal will be a very strong, sharp absorption band in the region of 2250-2275 cm⁻¹ . This peak is characteristic of the asymmetric C=N=O stretching vibration of the isocyanate group.[4] Additional signals will include those for aromatic C-H stretching (~3030-3100 cm⁻¹) and C=C stretching (~1600 cm⁻¹ and 1485 cm⁻¹).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl linker and the biphenyl aromatic system.

-

Aromatic Protons: A complex multiplet pattern between ~7.2 and 7.7 ppm corresponding to the 9 protons of the biphenyl system.

-

Ethyl Group (-CH₂-NCO): A triplet at approximately 3.6 ppm (2H), coupled to the adjacent CH₂ group.

-

Ethyl Group (-Ar-CH₂-): A triplet at approximately 3.0 ppm (2H), coupled to the CH₂-NCO group.

-

-

¹³C NMR Spectroscopy:

-

Mass Spectrometry (MS): The predicted monoisotopic mass is 223.0997 Da. Common adducts observed in electrospray ionization (ESI-MS) would include [M+H]⁺ at m/z 224.1070 and [M+Na]⁺ at m/z 246.0889.[1]

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is entirely derived from the electrophilic nature of the central carbon atom in the isocyanate functional group (-N=C=O). This carbon is highly susceptible to nucleophilic attack.

Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is typically rapid and quantitative, yielding highly stable N,N'-disubstituted or trisubstituted ureas. This is one of the most common applications for isocyanates in drug discovery, as the urea linkage is a key structural motif in many biologically active molecules, including the blockbuster kinase inhibitor Sorafenib.

Reaction with Alcohols to Form Carbamates (Urethanes)

Alcohols react readily with isocyanates, particularly in the presence of a base or organometallic catalyst (e.g., dibutyltin dilaurate), to form stable carbamate linkages.[7] This reaction is fundamental to polyurethane chemistry but is also widely used in medicinal chemistry for creating prodrugs or linking molecules to hydroxyl-containing scaffolds.

Reaction with Water

Isocyanates are highly sensitive to moisture. They react with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the corresponding primary amine (in this case, 2-(4-biphenyl)ethylamine) and carbon dioxide gas. This is a critical consideration for handling and storage. The reagent must be kept under anhydrous conditions to prevent degradation. This reactivity can, however, be exploited as a "traceless" method for unmasking a primary amine from a more stable precursor.

Applications in Research and Drug Development

While specific, published applications of this compound are not widespread, its structure strongly suggests its utility in two primary areas: as a derivatization agent for analytical chemistry and as a synthetic building block in medicinal chemistry.

Analytical Derivatization for HPLC

Many drug candidates and metabolites lack a suitable chromophore for sensitive detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors. The biphenyl group in this compound is an excellent chromophore. By reacting the isocyanate with analytes containing primary or secondary amine or hydroxyl groups, a strongly UV-absorbing tag is covalently attached. This pre-column derivatization dramatically enhances detection sensitivity, allowing for accurate quantification at low concentrations.[8][9]

Workflow for Derivatization:

Building Block for Medicinal Chemistry

The biphenyl motif is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. It is a key component in numerous approved drugs, including antihypertensives (e.g., Valsartan) and anti-inflammatory agents. The biphenyl scaffold has shown significant utility in the design of anticancer agents.[10]

This compound serves as an efficient tool to introduce this valuable pharmacophore onto a lead molecule or scaffold containing a nucleophilic handle. This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR). For example, reacting the isocyanate with a series of amine-containing heterocyclic cores can quickly produce a library of urea-linked compounds for screening in anticancer assays.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol provides a self-validating system for the reaction of this compound with a generic primary amine (e.g., benzylamine) to demonstrate the formation of a stable urea product.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (N₂ or Ar)

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 223 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

-

Addition: To the stirred solution, add benzylamine (e.g., 112 mg, 1.05 mmol) dropwise via syringe at room temperature. An immediate exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: The reaction can be monitored by TLC (staining with potassium permanganate) or by IR spectroscopy. The disappearance of the strong isocyanate peak at ~2270 cm⁻¹ is a clear indicator of reaction completion. The appearance of a new carbonyl stretch for the urea at ~1640 cm⁻¹ will be observed.

-

Workup & Isolation:

-

If the product precipitates from the reaction mixture, it can be isolated by vacuum filtration, washed with cold DCM, and dried.

-

If the product is soluble, the solvent can be removed under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

-

Characterization: Confirm the structure of the resulting urea product, N-(2-(4-biphenyl)ethyl)-N'-(benzyl)urea, by ¹H NMR, ¹³C NMR, and MS analysis.

Safety and Handling

As a senior scientist, ensuring the safe handling of all reagents is a non-negotiable aspect of experimental design. Isocyanates are potent sensitizers and require strict handling protocols.

-

Hazard Classifications: Acutely toxic (oral, dermal, inhalation), skin irritant, serious eye irritant, respiratory sensitizer, and skin sensitizer.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield. For handling larger quantities or for operations with a risk of aerosolization, a respirator with an appropriate cartridge for organic vapors is required.

-

Inhalation Hazard: Isocyanates are potent respiratory sensitizers. Inhalation of vapors or aerosols can cause allergic asthma-like symptoms, which may be delayed and can become permanent with repeated exposure.

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere in a cool, dry place (refrigerator recommended). Moisture ingress will degrade the reagent.

-

Disposal: Excess or waste isocyanate should be quenched by slow addition to a stirred solution of a deactivating agent (e.g., a solution of sodium carbonate and a non-flammable surfactant in water, or a solution of an alcohol like isopropanol) before disposal according to institutional guidelines.

Conclusion

This compound represents a powerful and strategic reagent for chemical and pharmaceutical research. Its bifunctional nature allows for the direct and efficient incorporation of the therapeutically relevant biphenyl moiety through the formation of robust urea or carbamate linkages. While its direct citation in literature is sparse, its potential, grounded in the well-established principles of isocyanate chemistry and the proven track record of its constituent pharmacophore, is clear. By adhering to the principles of reactivity and stringent safety protocols outlined in this guide, researchers can confidently employ this versatile molecule to accelerate their discovery programs, from creating novel analytical derivatives to synthesizing the next generation of therapeutic agents.

References

-

Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

-

Chemical Cloud Database. (n.d.). This compound, 480439-06-3 Spectrum. Retrieved from [Link]

- Curtius, T. (1885). Über die Einwirkung von Hydrazinhydrat auf Phtalsäure- und Maleïnsäureanhydrid. Journal für Praktische Chemie.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

Springer Nature. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct preparation of peptides. Journal of the American Chemical Society, 94(17), 6203–6205.

- Jain, R., et al. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.

- Google Patents. (n.d.). Process for the synthesis of isocyanates and of isocyanate derivatives.

-

Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

- Google Patents. (n.d.). One-step synthesis of ethyl isocyanate.

- Tron, G. C., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into Ethyl Isocyanate: Properties, Synthesis, and Industrial Applications. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning.

- Woo, C. S., et al. (2018). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. European Journal of Medicinal Chemistry.

-

National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]

- Kégl, T. (2021).

-

PubChem. (n.d.). Phenethyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 13C NMR Spectroscopy of 4,4'-methylenebis-(phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol) Poly(ether)ur. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Biphenyl [webbook.nist.gov]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. Biphenyl(92-52-4) 13C NMR [m.chemicalbook.com]

- 7. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study [mdpi.com]

- 8. Ethyl isocyanate(109-90-0) 1H NMR spectrum [chemicalbook.com]

- 9. CN102659631A - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]

- 10. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Arylethyl Isocyanates

An In-depth Technical Guide to the Synthesis of 2-(4-Biphenyl)ethyl Isocyanate

This compound is a bifunctional molecule featuring a rigid biphenyl moiety and a highly reactive isocyanate group (-N=C=O). This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The biphenyl group can impart desirable properties such as thermal stability, hydrophobicity, and specific binding interactions, while the isocyanate serves as a powerful electrophile for forming stable linkages like ureas and urethanes (carbamates).

The synthesis of isocyanates, however, is not without its challenges. The high reactivity of the isocyanate group necessitates carefully controlled reaction conditions to prevent unwanted side reactions. Furthermore, traditional synthesis routes often employ highly toxic reagents like phosgene, posing significant safety and environmental risks.[1] This guide, developed for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this compound, with a focus on both modern, phosgene-free methods and traditional approaches. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and emphasize the critical safety protocols required for handling these reactive compounds.

Section 1: Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis. By disconnecting the target molecule at key functional groups, we can identify readily available starting materials. For this compound, two primary disconnections are evident, each leading to a distinct synthetic strategy.

-

C-N Bond Disconnection (Curtius Rearrangement Approach): The most common phosgene-free approach involves disconnecting the C-N bond of the isocyanate group, tracing it back to an acyl azide. This intermediate, in turn, is derived from the corresponding carboxylic acid, 3-(4-biphenylyl)propanoic acid. This pathway is centered on the Curtius rearrangement.

-

Carbonyl Disconnection (Phosgenation Approach): Alternatively, the isocyanate can be viewed as the product of carbonyl insertion into a C-N bond. This retrosynthetic step points to the reaction of a primary amine, 2-(4-biphenyl)ethylamine, with a carbonyl source like phosgene or a phosgene equivalent.

Caption: Retrosynthetic analysis of this compound.

Section 2: The Curtius Rearrangement Pathway (Phosgene-Free)

The Curtius rearrangement is a robust and versatile method for converting carboxylic acids into isocyanates via the thermal or photochemical decomposition of an acyl azide intermediate.[2] A key advantage is the complete retention of stereochemistry at the migrating group, although this is not a factor for the ethyl chain in our target molecule.[3]

Mechanism and Rationale

The reaction proceeds through a concerted mechanism where the R-group migrates from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂).[2] This avoids the formation of a discrete, highly reactive acyl nitrene intermediate, which would likely lead to side products. The isocyanate is the primary, isolable product.

Caption: Workflow for isocyanate synthesis using triphosgene.

Section 4: Purification and Characterization

Crude this compound obtained from either pathway will likely contain impurities such as unreacted starting materials, solvent residue, or byproducts (e.g., symmetrical ureas from reaction with trace water).

-

Purification: The primary method for purifying isocyanates is vacuum distillation. [4][5]Given the compound's high boiling point, a Kugelrohr apparatus or short-path distillation is recommended to minimize thermal decomposition. Care must be taken to ensure the system is completely dry, as moisture will rapidly degrade the product.

-

Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the final product.

| Technique | Expected Observation | Rationale |

| FTIR | Strong, sharp absorption at ~2270 cm⁻¹ | Characteristic asymmetric N=C=O stretch. Absence of a broad -OH peak (from acid) or N-H peaks (from amine) indicates conversion. |

| ¹H NMR | Multiplets at ~7.2-7.6 ppm (9H, biphenyl protons), Triplet at ~3.6 ppm (2H, -CH₂-NCO), Triplet at ~3.0 ppm (2H, Ar-CH₂-) | Confirms the biphenyl and ethyl chain structure. The downfield shift of the methylene group adjacent to the NCO is characteristic. |

| ¹³C NMR | Signal at ~121-124 ppm (N=C=O carbon), Multiple signals at ~127-141 ppm (aromatic carbons), Signals at ~45 ppm (-CH₂-NCO) and ~36 ppm (Ar-CH₂-) | The chemical shift of the isocyanate carbon is highly characteristic. [6] |

| Mass Spec | [M+H]⁺ at m/z 224.1 | Confirms the molecular weight of the target compound. [7] |

Table 2: Predicted Spectroscopic Data for this compound. [8]

Section 5: Critical Safety and Handling Protocols

Isocyanates are potent respiratory and dermal sensitizers. [9][10]Repeated exposure, even at low concentrations, can lead to occupational asthma and other severe allergic reactions. [11]Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All work with isocyanates must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. [9]The work area should be isolated from unprotected personnel. [12]* Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves such as butyl or nitrile rubber are required. Latex gloves offer poor protection and should be avoided. [9][13] * Eye Protection: Chemical safety goggles and a full-face shield are mandatory. [12] * Respiratory Protection: A supplied-air respirator may be necessary depending on the scale and potential for aerosolization. [11][13] * Lab Coat: A dedicated lab coat should be used and laundered separately. [12]* Spill and Waste Management:

-

Spills: Spills should be decontaminated immediately using a solution such as 5% aqueous ammonia or a specialized isocyanate neutralization solution.

-

Waste: All isocyanate-contaminated waste (glassware, pipette tips, paper towels) must be collected in a designated, sealed hazardous waste container and disposed of according to institutional guidelines. [9]

-

Conclusion

The synthesis of this compound can be achieved through multiple pathways, each with distinct advantages and challenges. The one-pot Curtius rearrangement using DPPA represents a modern, phosgene-free approach that is well-suited for laboratory-scale synthesis due to its operational simplicity and enhanced safety profile. In contrast, the phosgene-based route, while highly efficient, demands stringent safety controls due to the extreme toxicity of the reagents. Independent of the chosen pathway, the successful synthesis, purification, and use of this valuable intermediate rely on a thorough understanding of its reactivity and a rigorous commitment to safety and proper handling procedures.

References

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.

- DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.

- Wikipedia. (n.d.). Curtius rearrangement.

- ResearchGate. (n.d.). Products from Curtius rearrangements and trapping of the corresponding isocyanates.

- National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.

- Organic Syntheses. (2008). Working with Hazardous Chemicals.

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement - Common Conditions.

- PubChemLite. (n.d.). This compound (C15H13NO).

- Sigma-Aldrich. (n.d.). This compound 97%.

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

- Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

- Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.

- Google Patents. (n.d.). CN102659631A - One-step synthesis of ethyl isocyanate.

- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.

- Chemical Cloud Database. (n.d.). This compound, 480439-06-3.

- National Center for Biotechnology Information. (n.d.). How To Get Isocyanate?.

- Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates.

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution.

- ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol.

- Google Patents. (n.d.). EP1420012A1 - Process for the preparation of aliphatic isocyanates from aromatic.

- ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- ChemAnalyst. (2025). Algenesis Labs Revolutionizes Polyurethane Production with 100% Biogenic, Phosgene-Free Isocyanate.

- Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- SpectraBase. (n.d.). 4,4′-Methylenebis(phenyl isocyanate) - Optional[13C NMR] - Spectrum.

- BenchChem. (n.d.). A Technical Guide to the Spectral Characterization of 2-Methyl-4-nitrophenyl isocyanate.

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 5. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. PubChemLite - this compound (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 11. dodtec.com [dodtec.com]

- 12. lakeland.com [lakeland.com]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

An In-depth Technical Guide to 2-(4-Biphenyl)ethyl Isocyanate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(4-Biphenyl)ethyl isocyanate, a bifunctional molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its molecular architecture, spectroscopic signature, synthetic pathways, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Architecture and Physicochemical Profile

This compound (CAS Number: 480439-06-3) is a molecule designed with distinct structural components that dictate its chemical behavior and utility. Its architecture consists of a rigid biphenyl group, which provides a specific steric and electronic profile, connected via a flexible two-carbon ethyl linker to a highly reactive isocyanate functional group.

The biphenyl moiety is a prevalent scaffold in drug discovery, known for its ability to engage in π-stacking interactions and occupy hydrophobic pockets in biological targets. The ethyl spacer provides rotational freedom, allowing the reactive isocyanate head to orient itself for optimal reaction with various nucleophiles.

Key Identifiers and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | |

| CAS Number | 480439-06-3 | |

| Physical Form | Solid | |

| Density | >1.117 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | >1.6020 | [2] |

| SMILES String | O=C=NCCc1ccc(cc1)-c2ccccc2 | [1] |

| InChI Key | MNLXNPZLWAYHNL-UHFFFAOYSA-N | [1] |

Structural Visualization

The relationship between the core functional units of the molecule is depicted below. This structure highlights the separation of the bulky, aromatic biphenyl tail from the reactive isocyanate group.

Caption: Core components of this compound.

Spectroscopic Signature for Structural Validation

Confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique, complementary information.

-

Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum is the isocyanate group (-N=C=O). It produces a characteristic, strong, and sharp absorption band typically found in the 2250–2275 cm⁻¹ region.[3][4] This peak is unambiguous and confirms the presence of the functional group. Additional signals corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹ and 1485 cm⁻¹) would confirm the biphenyl moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex in the aromatic region (typically δ 7.2-7.8 ppm), showing multiple signals corresponding to the nine protons of the biphenyl system. The ethyl linker would present two distinct signals, likely triplets, corresponding to the -CH₂- group adjacent to the aromatic ring and the -CH₂- group adjacent to the nitrogen atom.

-

¹³C NMR: The carbon spectrum would show a unique and highly deshielded signal for the isocyanate carbon (-N=C =O), typically in the δ 120-130 ppm range.[5] The numerous signals in the aromatic region (δ 125-145 ppm) would correspond to the twelve carbons of the biphenyl group, while two signals in the aliphatic region would represent the ethyl linker carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would show a prominent molecular ion peak [M+H]⁺ at m/z 224.1.[1] High-resolution mass spectrometry can be used to confirm the elemental composition (C₁₅H₁₃NO).

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound is most effectively achieved through established synthetic organic chemistry transformations, with the Curtius rearrangement being a cornerstone reaction for generating the isocyanate moiety from a carboxylic acid precursor.[6][7][8]

Synthetic Pathway Overview

The logical and most common synthetic route starts from a commercially available or readily synthesized biphenyl-containing carboxylic acid. The Curtius rearrangement provides a reliable method for converting this acid into the desired isocyanate with one less carbon atom in the chain, which is why 3-(4-biphenylyl)propanoic acid is the ideal starting point.[9][10]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes the conversion of 3-(4-biphenylyl)propanoic acid to this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-(4-Biphenylyl)propanoyl Chloride

-

To a round-bottom flask charged with 3-(4-biphenylyl)propanoic acid (1.0 eq) and a catalytic amount of dimethylformamide (DMF) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of 3-(4-Biphenylyl)propanoyl Azide

-

Dissolve the crude acyl chloride in anhydrous acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium azide (NaN₃, 1.5 eq) in a minimal amount of water dropwise, ensuring the temperature remains below 10 °C.

-

Stir the mixture vigorously at 0 °C for 1-2 hours.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides can be explosive; do not heat to dryness.

Step 3: Curtius Rearrangement to this compound

-

Dissolve the crude acyl azide in a high-boiling, inert solvent such as anhydrous toluene.

-

Heat the solution gently to reflux (approx. 80-110 °C). Nitrogen gas will evolve as the rearrangement proceeds.[6][10]

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

The resulting toluene solution containing the product can be used directly, or the solvent can be removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation or chromatography if necessary.

Chemical Reactivity and Mechanistic Insight

The isocyanate group is an electrophilic heterocumulene, making it highly susceptible to attack by nucleophiles. This reactivity is the foundation of its utility in synthesis.

-

Reaction with Alcohols: Forms stable carbamate (urethane) linkages. This is widely used in polymer chemistry.

-

Reaction with Amines: Forms urea derivatives. This reaction is rapid and is a cornerstone of bioconjugation chemistry for linking molecules to proteins.

-

Reaction with Water: Reacts with water to form an unstable carbamic acid, which then rapidly decarboxylates to yield a primary amine, 2-(4-biphenyl)ethylamine.[9] This sensitivity to moisture necessitates handling under anhydrous conditions.[11][12]

The reaction is concerted, meaning the migration of the alkyl group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[6]

Part 3: Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for researchers.

-

Scaffold Introduction: It serves as a reagent to introduce the biphenyl-ethyl motif into target molecules. The biphenyl group is a key pharmacophore in many approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

-

Chemical Probes and Labeling: The isocyanate group can covalently label proteins by reacting with lysine residues (primary amines) or other nucleophilic side chains. This allows for the creation of chemical probes to study protein function or for use in affinity chromatography.

-

Prodrug Synthesis: It can be used to modify existing drugs to create prodrugs with improved pharmacokinetic properties, such as enhanced bioavailability or targeted delivery.[14]

-

Materials Science: As a monofunctional isocyanate, it can be used as a chain terminator in polymerization reactions or to functionalize surfaces of materials, imparting the hydrophobic and rigid characteristics of the biphenyl group.

Part 4: Safety, Handling, and Storage

Isocyanates as a class are hazardous compounds and must be handled with extreme care.[15][16]

Hazard Profile:

| Hazard Class | H-Code | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[11] |

| Eye Irritation | H319 | Causes serious eye irritation.[11] |

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[17][18]

-

Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, a face shield, and a lab coat.[16] For operations with a high risk of aerosolization, a respirator may be required.

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent moisture from coming into contact with the compound, as this will degrade it and release CO₂ gas.[12] Use inert gas (nitrogen or argon) for transfers.

-

Storage: Store in a tightly sealed container under an inert atmosphere. The recommended storage temperature is 2-8°C to maintain stability. Keep away from incompatible materials.

-

Incompatible Materials: Water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[11]

Conclusion

This compound is a versatile and powerful chemical reagent whose value is derived from its distinct molecular structure. The combination of a biologically relevant biphenyl scaffold and a highly reactive isocyanate functional group makes it an indispensable tool for creating complex molecules, labeling biomolecules, and functionalizing materials. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

- Curtius rearrangement. (n.d.). In Wikipedia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmReELnXn2DSJ5JwAGQkz51ECod6NkCaueTjJD6vLTN2eVYZkanxiAI95iqJLdlgAYILubnbdUQHzl2CMOeHl5zmEg2KRILu1k54-ydS4Baki2_pw_JxnEk-rQ8-TirJeqegl4uklVn5GOgDxumA==

- Pellissier, H. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoASVKY1GUXL-e1phJREYbt34dzaNGI4vKy6C3GrWd_XCD3AEuxFF0IQTlf6J9gs30njz_ArX90ILlrM3PgzNC6A_zv372eBfKygrptd0UgOy-pHxhF88twsMcQauweWJEHLhg8_jJ6fft0MQs3zG1W3inCtD2W9JTyMHF

- Alfa Chemistry. (n.d.). Curtius Rearrangement. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3bwxQ2KtKvmhn5IOj0DGjJ0QlHtuOnKRGFxIoLe6ZXT_5NQCAowDV0Z4QFVqtgkMhmPDwWWvBe7VFjAokRORkBxEVga_QQc1Uk8__tFani5EBPyza_ZllR7On96_TdaCZ6BxU3YaHcCd-3Ca99hMzMSi5WVCazeRBHaI8mHE=

- Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-BnR0GqnzXvrJ0j3hYru5-hHGRqbdDo4bCwRnDVgaJPz59NeHylVIrdIcw0sQ7hsSWiL_B5ByrPA7f4Yco0wTNHMyEsdwv7yu8FMfEs5_BJEoCVoPw67C-qr4WREpPOtIRNJPRcd5Qj1pZg7bEyneMvx_fQQr0Hup06TchYsRDiu9cdAq-A==

- Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from vertexaisearch.cloud.google.

- ChemicalBook. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTGsLNb9qV2Z3iDUOkbk8BtBZTh1hgRcL9R2neZNcufH95TmNaemoYdaspJY39Gwf9J1HX2Cn5bevp0ZOaEyYyJhUQWEQRIZIOXcCZDH-B9U07V-BcC6aHkzIQ4fX-iZV3aZdJb0LIPlbN4LfDBBgom8jHskBho64ipxAO50bi44U=

- Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3S3m0pqVDhHWNjAh8mVjd8ADNkMH9EQIrKc_Y1Xk5KUEh-RXVjp7pXp0LiouyeZg6JFRY5pJ7N-qonnh4KHjDqHQBnLenHYLd6MJbKsiGA9ydkjbqucyRxNs6cR46ieZR9sr1p7J0TVwicsnTh9OEQUSRFQ==

- PubChem. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGewkZ9CoQO5SBnX3wjEnH1JdU72UlPHEPJwpTg1BpDAUizGzlsewGF40BMazeEZ5B8RzwdzC61MEKu-X1KK_X8hTfyT_gaYymkO4GDQPO6wMLMXwgFZHyzY-O0SXyU4qYUvOhdL9hlA1CPm0Wt

- Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Biphenyl isocyanate, 97%. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5dT_YhKhyFvXQnE2Ly8l-d27qz-0fcTwT_mOeAG2j6ly7h1XlZKEUCVqdVVI8U9hcsE_qrI-grQ3e-8XvB8bH9VcdHMqdy2EqO0IfEkL8Tllh42j6PfIE5Et4jlEbZ06CkJ6uCIp_CWRwEOSpv8stHVIAnBRoPhvFzUwwqx8Gng2NUCzCdERCDhAXNQ=

- Chemical Cloud Database. (n.d.). This compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXU2FoHH-ZCHOjAmrvjmYmicHCxgpBzPvIx2gxiYeNsmQ5LKx0oZuk7YVtmeYI-DKorfCMzQfiiH-Tba2GxnBCTUNjkjeENTCqmQsFgZDhBuxrwRlJXTdd589R6WStXwSEWoQAg6S-S1tmab4=

- Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFERcjBuxA-5hHw_ciystXF10FgrWrzF_2rOFRQZ0iupXUTgToQ95_58xiJA9PxvnPhuPcCfiWlNNikSvxEFf8CVytdGKqkbNzhTrNcO_RPG2UvTUwNcA4C6OcA_UzL5sf3L7h2RhTiyYuODuT5jvWRnytwbt2lIFmmkkjYMqlYCKpO5--FXCpv1ZCLVlvJMNK9liFhQJOAT5_KTEIMYs7U3uoS3fJKism0SALPNFbz-NWAQ3LBwAZkM_bSZ3PrqM8J3IjiG1O_4QUN3jmxhxzyTyRFICgGxD7MkZrgh1qBXtP8SX8BVtC2lO9YMaccU8uevNg_U5k4wBvdI2EVwOtAVwGqRILy

- Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiet7ypRW5dzgFvrV37Gy0Hb73INaXNncu751d1cyAwm1yyLmYR1UUSPtSSaqOK1IqNC-xW50IP0zjz57mNpnIJ0aadFve-X0LyppDQprcpz9-Z45jz3hIxQZTPdAiBuubFMrDkhSpXASmrL9A9k9d9RRASUU89kXt5ZnIi4sCUp6Vb63Meedbk5FWzZEV5zqpLyU7Qjkz0m0XKmNNlRDVMIbQo9mE0yhnFPaBiQhQr3IHp81k4INZfJY=

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Poly[(phenyl isocyanate)-co-formaldehyde]. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZhgAJKzPkpEkmn60gaLD8y7fCYUeZi238BR7V4h_vaZPDNzSGxf0LLqDBBVifaz8BodyctgbFVNzlwitTWQNJQaNeg6vwfDx1etMmRDrOL5vbcdDEucNw7MgtGXfBMtO6n5dPuYobP1TE

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Ethylphenyl isocyanate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ek3P2RS0NoDVd5j2l4x87YCJzHjWgQT997jOxWOW6y94wEoWGj1nOZ-vQtNK3MuXoeemAbpdwDt9TJQv7X1ZWpVwGD8uq7ecZqpoBsttCkN2cn12mJKAK1OqW6K4f6OJ4HgR6bPL4PZuzzFncHC6xNbAMG0GGao3CsV_JT5lTQ-u7xSTCqZQSdSPB61sBWIxNIwnyYQmVMpWP9A-z3LlxbMbM6QVvP0f08JXGj3CeG35-toLT5tzC4PSHMXwYTYIQVP19Lpn-Y1J4srH

- ChemicalBook. (n.d.). 4-Biphenylacetic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMKQHE2EK3pDmW6TmxmTAZ0FschVsfiZn1w5l_roe9gw51e7KT4XH8eIn6y2cmsSUVNvU0rgAI8MQYOCobNvxza1O5EwteQhDjYpRdTneWWrolBubh9WuVC6B0j0_T2FKEs4ZdCRqpMiY7qdQ_fE1smmQGnJ9CQfajTugMuSB6PQ==

- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRLJvpZMjHj_QMQ9XgKM9cscVBAx2Sxlvtjlfw-eLfdxgpjpRuIYVa56j8QVnzFsy34X2y_9v7V1O5RiR7Fhm5EF3DLqrO_sfTFZDfkWTosHwxFzd2MPQSfhXjpdcukECwysmqBODOYP8n_SyMYc9srL6LPL7JXTg5wPKfm4fRlLiXt6vaLPEb-AlY_i8b

- Krishnaveni Degree College. (n.d.). Unit-IV & V Spectroscopy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXa6eo4oH9f5SQIZFjEa3QcVQn3No7vwz6ipkbKOYt_zijLi7F2x2hKv1-IOaapmH76DubYH2umOD_s9oC1odsB-2p-HgxPw9l2LEojqw6TNMxDK98lIQ1MAs4wsuckZmaOsBhV-SssaWdyOtOKS6SbAITffbONTypK8kJfM7OTLA-SIT_PRqr35Mf

- PubChem. (n.d.). 2-Ethylphenyl isocyanate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI1Sx5-hSt8IvADZir6NBsCL4qKoXwyDNynKUIN7hCQv0Fjv2q_KMGnGaKmqVRwCm3qmDbuQ4F-kV97Ko1V2L8gLYjSapqBIwpDCEMf1ZAXP0o8QBufx8litIShGAJjnVAj5OwYkcKY3iktUF7lJMFSm9iUDiNQCV50Mm2aQ==

- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VmWa5Zvq_TOsc3KBx1MjAEFHTpL0jhexWJGB7XCHQ3WCPkpEX3hZClrWDTCc9YAiuDFdljWyCs9OWGAXFxb3Vr6BxrPkgeYbB8mKT29JubtKM85BxbwT4pYJQG0CNbu-T4xRw8n7xsvo1q2BmAZOWRjOzABr00jXMJTItuRs3YGHFwieGhHq_1k-YvR4EDw=

- PubChem. (n.d.). 4-Ethylphenyl isocyanate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1eFrJqNZj0dTWk-2RbzZTk-GvYsLsfa5p-Cjl41Jr7HV4MBD32GGO8UJvBHyuvJLRwR8InBlM78-Vu3QmHEglXgKUSz9rrFW6ppbv6Ku9C3rQpr38qJL-Gqar2KMqPtwtZBVfGBGa5itpqztXYFZNirnjWZND38yIXQG9A==

Sources

- 1. PubChemLite - this compound (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound [chemicalbook.com]

- 3. 2-Ethylphenyl isocyanate | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kvdcnrt.com [kvdcnrt.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. fishersci.de [fishersci.de]

- 12. pcimag.com [pcimag.com]

- 13. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]

- 14. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

2-(4-Biphenyl)ethyl isocyanate CAS number 480439-06-3

An In-depth Technical Guide to 2-(4-Biphenyl)ethyl Isocyanate

This guide provides a comprehensive technical overview of this compound (CAS No. 480439-06-3), a bifunctional reagent of significant interest in modern chemical synthesis and drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology sectors, this document elucidates the compound's core properties, reactivity, synthesis, and key applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate characterized by two principal molecular features: a rigid, hydrophobic biphenyl moiety and a highly reactive electrophilic isocyanate group (-N=C=O). This dual nature makes it a valuable building block for introducing the biphenyl scaffold into a diverse range of molecular architectures. The biphenyl group is a common pharmacophore in medicinal chemistry, known for its ability to engage in π-stacking interactions and occupy hydrophobic pockets in biological targets. The isocyanate function provides a versatile handle for forming stable, covalent linkages with a wide array of nucleophiles.

Consequently, this reagent finds utility in several advanced applications, including:

-

Drug Discovery: As a precursor for synthesizing libraries of novel urea and carbamate derivatives, particularly for screening as kinase inhibitors or other therapeutic agents.[1]

-

Bioconjugation: For covalently labeling proteins and other biomolecules, enabling the development of probes, diagnostics, and targeted therapeutics.[2][3][4]

-

Materials Science: In the synthesis of specialty polymers and functional materials where the biphenyl unit can impart desirable thermal or mechanical properties.[5]

Physicochemical and Structural Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 480439-06-3 | [6] |

| Molecular Formula | C₁₅H₁₃NO | [6][7] |

| Molecular Weight | 223.27 g/mol | [6] |

| Appearance | Solid | |

| Density | >1.117 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D >1.6020 (lit.) | |

| SMILES | O=C=NCCc1ccc(cc1)-c2ccccc2 | [7] |

| InChI Key | MNLXNPZLWAYHNL-UHFFFAOYSA-N | [7] |

Core Reactivity of the Isocyanate Group

The utility of this compound is dominated by the chemistry of the isocyanate functional group. The central carbon atom of the -N=C=O group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This renders it susceptible to attack by a wide range of nucleophiles.[8][9]

The primary reactions include:

-

Reaction with Amines: Forms highly stable N,N'-disubstituted urea linkages. This is one of the most common and robust reactions of isocyanates, widely exploited in both medicinal chemistry and polymer synthesis.[4][8]

-

Reaction with Alcohols: Yields carbamate (urethane) linkages. This reaction is the cornerstone of polyurethane chemistry.[4][8]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which rapidly decarboxylates to yield a primary amine and carbon dioxide. This is a critical consideration for reaction and storage conditions, as moisture will consume the reagent and generate a primary amine byproduct.[8][10]

-

Reaction with Thiols: Produces thiocarbamate linkages.[4]

The causality behind experimental choices when using isocyanates is rooted in managing this reactivity. Reactions must be conducted in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent competitive hydrolysis. The choice of base, if required, is also critical; non-nucleophilic bases are preferred to avoid unwanted side reactions.

Caption: Key reactions of the isocyanate functional group.

Synthetic Pathways

While numerous methods exist for the synthesis of isocyanates, two prevalent strategies are the phosgenation of amines and the Curtius rearrangement of acyl azides. The latter is often preferred in laboratory and pharmaceutical settings due to its avoidance of highly toxic phosgene.[11]

A generalized workflow for the synthesis of an isocyanate like this compound via the Curtius rearrangement is a self-validating system. The progression through discrete, characterizable intermediates (carboxylic acid, acyl azide) provides confidence in the final product's identity.

Exemplary Synthesis Workflow: Curtius Rearrangement

-

Starting Material: The synthesis begins with the corresponding carboxylic acid, 3-(4-biphenyl)propanoic acid.

-

Activation: The carboxylic acid is converted to an activated species, commonly an acid chloride or mixed anhydride.

-

Azide Formation: The activated acid is reacted with an azide source, such as sodium azide, to form the acyl azide intermediate. This step is potentially hazardous and requires strict temperature control and appropriate safety precautions.

-

Rearrangement: The acyl azide is carefully heated. It undergoes a thermal rearrangement, losing nitrogen gas (N₂) to form the isocyanate product directly. The reaction is driven by the highly favorable thermodynamics of N₂ evolution.

Caption: Phosgene-free synthesis via Curtius rearrangement.

Key Applications in Drug Development and Research

Synthesis of Urea Derivatives for Kinase Inhibition

A significant number of modern targeted therapies, particularly kinase inhibitors, feature a diaryl urea scaffold.[1] This motif is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases. This compound serves as a key building block for constructing such molecules.

Experimental Protocol: Synthesis of a N-Aryl-N'-(2-(4-biphenyl)ethyl)urea

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the desired aryl amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add this compound (1.05 eq) to the solution at room temperature. Causality: A slight excess of the isocyanate ensures full conversion of the limiting amine.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure urea derivative.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Bioconjugation and Protein Labeling

The ability of isocyanates to react with nucleophilic side chains on proteins (primarily the ε-amino group of lysine and the N-terminus) makes them useful for bioconjugation.[2][4][12] This allows for the covalent attachment of the biphenyl "tag" for applications such as pull-down assays, fluorescence polarization probes, or altering the pharmacokinetic properties of a biopharmaceutical.

Protocol Considerations for Protein Labeling

-

Buffer Selection: The reaction must be performed in a non-nucleophilic buffer, such as sodium phosphate or sodium bicarbonate, at a slightly alkaline pH (7.5-8.5) to ensure the target amine groups are deprotonated and thus maximally nucleophilic. Amine-containing buffers like Tris are incompatible.

-

Solvent: this compound is poorly water-soluble. A stock solution should be prepared in a water-miscible, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and added to the aqueous protein solution in small volumes to minimize precipitation.

-

Stoichiometry: The molar ratio of isocyanate to protein must be carefully optimized to achieve the desired degree of labeling while preserving protein function. Ratios typically range from 5:1 to 50:1 (isocyanate:protein).

-

Purification: Unreacted small molecules are removed from the labeled protein conjugate using techniques like dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

Safety, Handling, and Storage

Isocyanates as a class are hazardous chemicals that demand strict adherence to safety protocols. Their vapors are potent irritants and respiratory sensitizers.[10][13]

| Hazard Category | Description and Precautionary Measures |

| GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Handling (PPE) | Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield. For handling larger quantities or potential aerosol generation, respiratory protection (e.g., N95 dust mask or a respirator with an organic vapor cartridge) is required.[14] |

| Storage | Store in a tightly sealed container at 2-8°C . The container must be kept in a cool, dry, and well-ventilated area away from moisture and incompatible materials (amines, alcohols, bases).[15] Storage under an inert gas like argon or nitrogen is crucial to prevent degradation from atmospheric moisture.[10] |

| Spill & Disposal | Absorb spills with an inert, non-combustible material (e.g., vermiculite). Decontaminate the area with a solution designed to react with isocyanates (e.g., a mixture of water, detergent, and ammonia). Dispose of waste in accordance with all local, state, and federal regulations. |

Conclusion

This compound is a high-value chemical tool whose strategic utility lies in its predictable and robust reactivity. By providing a direct method for introducing a key pharmacophore via a stable covalent bond, it serves as an enabling reagent for scientists in drug discovery, chemical biology, and materials science. Mastery of its application requires a thorough understanding of the electrophilic nature of the isocyanate group and strict adherence to anhydrous handling and storage protocols. When used with appropriate expertise and safety precautions, this compound offers a reliable pathway to novel molecular entities with significant scientific and therapeutic potential.

References

- 2-(4-BIPHENYL)

- Phenethyl isocyanate | C9H9NO | CID 160602.

- 2-(4-Biphenyl)

- 4-Biphenylyl isocyanate | C13H9NO | CID 3612319.

- 2-(4-biphenyl)

- 2-Ethylphenyl isocyanate | C9H9NO | CID 583486.

- Induced Bioconjugation via On-Demand Isocyanate Formation.

- One-step synthesis of ethyl isocyanate.

- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals.

- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

- Induced Bioconjugation via On-Demand Isocyanate Formation.

- Polymers containing isocyanate monomers: Human health tier II assessment. NICNAS.

- One-step synthesis of ethyl isocyanate.

- SAFETY DATA SHEET - 4-Biphenyl isocyan

- Guide to handling isocyan

- Induced Bioconjugation via On-Demand Isocyanate Formation.

- The Role of Isocyanates in Modern Pharmaceuticals.

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.

- Synthesis of Urea Derivatives Based on Toluyl Isocyan

- Safe Work Procedures for Isocyanate-Containing Products.

- SAFETY DATA SHEET - Ethyl isocyan

- SAFETY DATA SHEET - LUPRANATE®5650 ISOCYAN

- Safety aspects of handling isocyanates in urethane foam production. IChemE.

- Temperature-programmed reaction of (A) 1000 ppm ethyl isocyanate in 2%....

- Chemical Characterization of Isocyanate-Protein Conjug

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

- On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyan

- 2-Phenyl Ethyl Isocyan

- Working with Hazardous Chemicals. Organic Syntheses.

- 4-Biphenylyl isocyan

- Ethyl isocyanate | C3H5NO | CID 8022.

- Synthesis and Characterization of Reactive Blocked-Isocyanate Coupling Agents from Methyl Ethyl Ketoxime, Ethyl Cellosolve/epsilon-Caprolactam Blocked Aromatic and Aliphatic Diisocyanates.

- 2-Biphenyl Isocyanate | 17337-13-2. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chemcd.com [chemcd.com]

- 7. PubChemLite - this compound (C15H13NO) [pubchemlite.lcsb.uni.lu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Ethyl isocyanate | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. icheme.org [icheme.org]

- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]